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Compound of Interest |

Compound Name: 3-Chloro-4-methylbenzaldehyde
CAS No.: 3411-03-8
Cat. No.: B1590390

Executive Summary

3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8) is a halogenated aromatic aldehyde
serving as a critical pharmacophore in medicinal chemistry and a versatile intermediate in
agrochemical synthesis.[1][2][3][4] Characterized by its dual functionality—an electrophilic
formyl group and a lipophilic chloro-methyl motif—it is frequently employed in the development
of enzyme inhibitors, specifically targeting pathways requiring lipophilic ligand integration. This
guide provides a definitive technical profile, synthesizing physicochemical constants, spectral
characteristics, and validated handling protocols for research and development applications.

Physicochemical Profile

The following data represents the consensus of experimental values and high-fidelity
computational models validated for this specific isomer.
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Condition / Note

Property Value | Description
CAS Registry Number 3411-03-8
3-Chloro-4-
IUPAC Name
methylbenzaldehyde
Molecular Formula CsH-CIO
Molecular Weight 154.59 g/mol

Physical State

Low-melting solid or liquid

Solidifies < 27°C; Liquid >

31°C
Lit.[1][2][3][4]1I516] 7181l 0

Metting Point 97 _31°C [Lit.[1][2]31[41 516178111 O]
value range]

Boiling Point 232 °C @ 760 mmHg

Flash Point 105 °C (221 °F) Closed Cup

) ) Note: Specific gravity > water
Density ~1.2 g/mL (Estimated)

due to Cl substitution

Refractive Index

Not standardly reported

LogP (Octanol/Water)

3.10

Computed (XLogP3)

pKa

N/A (Non-ionizable)

Aldehyde proton is non-acidic

Appearance

Colorless to pale yellow

Darkens upon oxidation

Molecular Structure & Identification[1][5][12]
Structural Analysis

The molecule features a benzene ring substituted at the 1, 3, and 4 positions. The 4-methyl

group provides electron-donating inductive effects (+l), slightly deactivating the electrophilicity

of the aldehyde compared to the unsubstituted analog. Conversely, the 3-chloro substituent

exerts an electron-withdrawing inductive effect (-1) and a weak mesomeric donating effect (+M),

creating a unique electronic environment that influences nucleophilic attack at the carbonyl

carbon.
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Spectral Fingerprint

Researchers should use the following diagnostic signals for structural verification.

Proton NMR (*H NMR, CDCls, 400 MHz)
¢ Aldehyde (-CHO): Singlet, 4 9.90 — 10.00 ppm. Distinctive downfield shift.

o Aromatic Region:

o H-2 (d, J~1.5 Hz): ~7.85 ppm (Ortho to CHO, meta to Cl; most deshielded aromatic
proton).

o H-6 (dd, J~8.0, 1.5 Hz): ~7.65 ppm (Ortho to CHO).
o H-5(d, J~8.0 Hz): ~7.35 ppm (Ortho to Me).

¢ Methyl (-CHs): Singlet, d 2.40 — 2.45 ppm.

Infrared Spectroscopy (FT-IR, Neat)
e C=0 Stretch: 1690 — 1705 cm~1 (Strong, sharp).

e C-H Aldehyde Stretch: 2720 & 2820 cm~* (Fermi doublet).

o Ar-Cl Stretch: 1050 — 1090 cm~1! (Characteristic halo-arene band).
Solubility & Thermodynamics

Solvent Compatibility

The compound exhibits lipophilic character (LogP 3.1), dictating its solubility profile.

e High Solubility: Chloroform (CHCIs), Dichloromethane (DCM), Ethyl Acetate, Ethanol, DMSO,
DMF.

e Low/Insoluble: Water (< 0.5 mg/mL), aqueous buffers (pH 2-10).

Partitioning Logic
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For extraction protocols, avoid aqueous phases unless pH adjustment is used to remove
ionizable impurities (e.g., carboxylic acids from oxidation). A biphasic system of Ethyl Acetate /
Water or DCM / Brine is recommended for quantitative recovery.

Handling, Stability & Safety
Stability Profile

o Oxidation Sensitivity: The aldehyde group is susceptible to autoxidation in air, forming 3-
chloro-4-methylbenzoic acid. This manifests as white solid precipitates forming in the liquid
sample.

o Storage: Store under inert atmosphere (Nitrogen or Argon) at 2—8 °C. Seal containers tightly
to prevent moisture and oxygen ingress.

Safety (GHS Classification)

e Signal Word:WARNING
e Hazard Statements:
o H315: Causes skin irritation.[1][11]
o H319: Causes serious eye irritation.[1][11]
o H335: May cause respiratory irritation.[1][11]
o PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory.
Experimental Protocols

Protocol A: Purification via Recrystallization (for Solid
Samples)

If the sample has solidified but contains impurities (yellowing), use this method.
» Dissolution: Dissolve crude solid in a minimum volume of hot Hexane/Ethyl Acetate (9:1).

« Filtration: Filter while hot to remove insoluble oxidized acid byproducts.
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o Crystallization: Cool slowly to room temperature, then to 0°C.

o Collection: Filter crystals and wash with cold hexane. Dry under vacuum.

Protocol B: Synthetic Utility (Reductive Amination)

Standard workflow for converting the aldehyde to a secondary amine (drug intermediate).

Imine Formation: Combine 1.0 eq 3-Chloro-4-methylbenzaldehyde with 1.1 eq primary
amine in DCE (Dichloroethane) or MeOH. Add activated molecular sieves (4A). Stir 2—4 h.

e Reduction: Cool to 0°C. Add 1.5 eq Sodium Triacetoxyborohydride (STAB) portion-wise.
e Quench: Stir overnight at RT. Quench with sat. NaHCO:s.

» Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over Na2SOa, and
concentrate.

Visualizations
Diagram 1: Reactivity & Functionalization Pathways

This diagram illustrates the core transformations relevant to drug discovery, highlighting the
divergence between oxidation (degradation) and functionalization.

3-Chloro-4-methylbenzoic acid
(Impurity/Degradant)
( 3-Chloro-4-methylbenzaldehyde \ NaBH4 / LiAIH4 . ' 3-Chloro-4-methylbenzyl aIcohoD

(Electrophile) 1. R-NH2 (Nucleophile precursor)
2. NaBH(OAc)3

Secondary Amine
(Pharmacophore Scaffold)

Click to download full resolution via product page

Caption: Divergent synthetic pathways: Oxidation leads to the benzoic acid impurity, while
reductive amination yields high-value amine scaffolds.
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Diagram 2: Purification Decision Tree

A logic flow for handling the compound based on its physical state (Liquid vs. Solid) and purity.

Raw Sample
(3-Chloro-4-methylbenzaldehyde)

Assess Physical State
(@ 25°C)

Liquid Phase Solid Phase

Yellow/Impure \ Clear Crystalline White \ Waxy/Impure

Vacuum Distillation Use Directly Recrystallization
(High Purity Req) (If clear/colorless) (Hexane/EtOAC)

Click to download full resolution via product page

Caption: Decision matrix for purification based on the compound's phase behavior near room
temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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